molecular formula C18H16Cl2FN3O3 B4053090 (2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

Cat. No.: B4053090
M. Wt: 412.2 g/mol
InChI Key: BQUTYHGNZQYBJB-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C18H16Cl2FN3O3 and its molecular weight is 412.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)-2-methylpiperazine is 411.0552749 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development

Compounds similar to 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)-2-methylpiperazine are often explored for their potential in drug development. The inclusion of functional groups such as dichlorobenzoyl and nitrophenyl suggests reactivity that could be harnessed in the synthesis of pharmaceuticals. For instance, arylpiperazine derivatives are noted for their clinical application in treating conditions such as depression, psychosis, or anxiety (Caccia, 2007). This suggests that 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)-2-methylpiperazine could potentially be explored for similar therapeutic applications.

Environmental Research

Compounds with dichlorophenoxyacetic acid (2,4-D) structures, related to the dichlorobenzoyl group, are widely used herbicides. Studies on their toxicity and environmental impact, such as the analysis by Zuanazzi, Ghisi, and Oliveira (2020), highlight the importance of understanding the environmental fate and biological effects of such chemicals (Zuanazzi et al., 2020). Although the specific environmental applications of 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)-2-methylpiperazine are not directly mentioned, the environmental research surrounding related compounds underscores the necessity of evaluating the ecological and toxicological profiles of such chemicals.

Analytical Chemistry and Material Science

Fluorinated and nitro compounds often find applications in material science and analytical chemistry. The specific properties of 1-(2,4-dichlorobenzoyl)-4-(2-fluoro-4-nitrophenyl)-2-methylpiperazine, such as its potential fluorescence or reactivity due to the nitro group, could make it useful in the development of fluorescent chemosensors or as a building block in polymers and other advanced materials. Research on compounds like 4-methyl-2,6-diformylphenol by Roy (2021) demonstrates the potential of structurally complex molecules in developing new chemosensors (Roy, 2021).

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3O3/c1-11-10-22(17-5-3-13(24(26)27)9-16(17)21)6-7-23(11)18(25)14-4-2-12(19)8-15(14)20/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUTYHGNZQYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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